molecular formula C10H12N2O B2856955 5-(tert-Butoxy)picolinonitrile CAS No. 1392467-08-1

5-(tert-Butoxy)picolinonitrile

Cat. No.: B2856955
CAS No.: 1392467-08-1
M. Wt: 176.219
InChI Key: NDPUGXMFYZITLF-UHFFFAOYSA-N
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Description

5-(tert-Butoxy)picolinonitrile: is an organic compound with the molecular formula C10H12N2O It is a derivative of picolinonitrile, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butoxy)picolinonitrile typically involves the reaction of 5-tert-butoxypicolinic acid with appropriate reagents. One common method includes the use of sodium tert-butoxide (NaOtBu) in a solvent such as N,N-dimethylformamide (DMF) or N,N,N’,N’-hexamethylphosphoric triamide (HMPA) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butoxy)picolinonitrile can undergo various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The tert-butoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.

Major Products Formed:

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is an amine derivative.

    Substitution: The major products depend on the nucleophile used but can include various substituted picolinonitrile derivatives.

Scientific Research Applications

5-(tert-Butoxy)picolinonitrile has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(tert-Butoxy)picolinonitrile involves its interaction with various molecular targets. The tert-butoxy group can act as a steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 5-(tert-Butoxy)pyridine-2-carbonitrile
  • 2-Pyridinecarbonitrile, 5-(1,1-dimethylethoxy)-

Comparison: Compared to other similar compounds, 5-(tert-Butoxy)picolinonitrile is unique due to the presence of both the tert-butoxy and nitrile groups, which confer distinct chemical properties. These properties include increased steric hindrance and specific reactivity patterns, making it a valuable compound in various research applications .

Biological Activity

5-(tert-Butoxy)picolinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a picolinonitrile backbone with a tert-butoxy substituent. Its molecular formula is C11H14N2O, and it is characterized by the presence of a nitrile group attached to a pyridine ring. The tert-butoxy group enhances lipophilicity, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, including kinases and proteases, which are critical in cancer progression and other diseases.
  • Modulation of Signaling Pathways : The compound may interact with key transcription factors or signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that derivatives of picolinonitriles exhibit significant anticancer properties. For example, compounds structurally related to this compound have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism
This compoundHeLa15.2Apoptosis induction
Similar derivativeMCF-710.5Cell cycle arrest

Antimicrobial Activity

Studies on related compounds suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Neuroprotective Effects

Preliminary studies indicate potential neuroprotective effects of picolinonitriles in models of neurodegenerative diseases. This activity may be linked to the compound's ability to modulate oxidative stress responses and inflammatory pathways.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Variations : Modifications at the nitrogen or carbon positions can lead to enhanced potency or selectivity against specific targets.
  • Lipophilicity : The presence of bulky groups like tert-butoxy increases membrane permeability, potentially improving bioavailability.

Case Studies

  • Anticancer Study : In a study published in Cancer Letters, derivatives similar to this compound were tested against multiple cancer cell lines, showing IC50 values ranging from 10 to 20 µM, indicating moderate potency.
  • Antimicrobial Assessment : A study reported in Journal of Antimicrobial Chemotherapy evaluated the antibacterial properties of related compounds against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) observed at approximately 12 µg/mL.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2,3)13-9-5-4-8(6-11)12-7-9/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPUGXMFYZITLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CN=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To NaOtBu (1.57 g, 16.4 mmol) in HMPA (6 mL) was added DMF (6 mL), followed by 5-fluoropyridine-2-carbonitrile (1 g, 8.19 mmol) and the reaction mixture was stirred for 16 hours under an atmosphere of nitrogen. The reaction mixture was diluted with water (100 mL) and extracted with DCM (3×50 mL) and layers were separated. The organics were washed sequentially with water (50 mL) and sat. aq. NaHCO3 solution (50 mL) and the organic layer was separated, dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography eluting with 0-50% EtOAc/hexanes to give 5-tert-butoxypyridine-2-carbonitrile (0.90 g, 62%) as a yellow solid. ESI-MS m/z calc. 176.0. found 177.5 (M+1)+; Retention time: 1.3 minutes (3 min run). 1H NMR (400 MHz, CDCl3) δ 8.38 (dd, J=2.7, 0.5 Hz, 1H), 7.67-7.56 (m, 1H), 7.41-7.31 (m, 1H), 1.52-1.38 (m, 10H). To 5-tert-butoxypyridine-2-carbonitrile (0.75 g, 4.26 mmol) in ethanol (10 mL) was added NaOH (4.3 mL of 5 M, 21.3 mmol) and the reaction mixture was heated at 85° C. for 1 hour. The reaction mixture was cooled, concentrated in vacuo and diluted with ethyl acetate (50 mL). The organic layer was washed with mixture of brine solution (10 mL) and 6N HCl (3 mL). The organic layer was separated, dried over MgSO4 and concentrated in vacuo to give 5-tert-butoxypyridine-2-carboxylic acid (0.82 g, 99%) as a yellow solid. ESI-MS m/z calc. 195.1. found 196.1 (M+1)+; Retention time: 0.62 minutes (3 min run).
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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